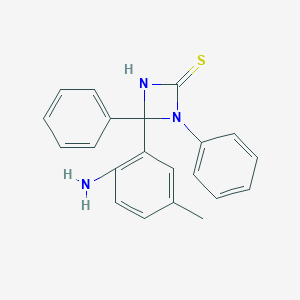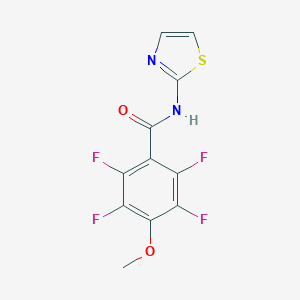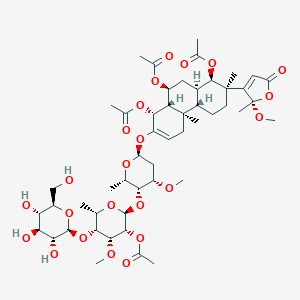
N-(5-iodopyridin-2-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-iodopyridin-2-yl)-2-methylpropanamide, also known as IPMPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. IPMPA is a derivative of pyridine and has a molecular weight of 279.1 g/mol.
作用機序
N-(5-iodopyridin-2-yl)-2-methylpropanamide acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that plays a critical role in the regulation of neuronal excitability. By binding to a specific site on the receptor, N-(5-iodopyridin-2-yl)-2-methylpropanamide enhances the activity of the receptor, leading to an increase in chloride ion influx and hyperpolarization of the cell membrane. This results in a decrease in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
N-(5-iodopyridin-2-yl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. In addition, N-(5-iodopyridin-2-yl)-2-methylpropanamide has been shown to enhance the activity of the GABA-A receptor, leading to an increase in chloride ion influx and hyperpolarization of the cell membrane. This results in a decrease in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
実験室実験の利点と制限
One advantage of using N-(5-iodopyridin-2-yl)-2-methylpropanamide in lab experiments is its specificity for the GABA-A receptor, which allows for the study of the receptor's structure and function. In addition, N-(5-iodopyridin-2-yl)-2-methylpropanamide has been shown to have good pharmacokinetic properties, making it a promising drug candidate for the treatment of various diseases. However, one limitation of using N-(5-iodopyridin-2-yl)-2-methylpropanamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of N-(5-iodopyridin-2-yl)-2-methylpropanamide. One direction is the development of N-(5-iodopyridin-2-yl)-2-methylpropanamide-based drugs for the treatment of various diseases, including Alzheimer's disease and schizophrenia. Another direction is the study of N-(5-iodopyridin-2-yl)-2-methylpropanamide's effects on other ion channels and receptors, which may lead to the development of new drugs for the treatment of various diseases. Finally, the study of N-(5-iodopyridin-2-yl)-2-methylpropanamide's toxicity and pharmacokinetics may lead to the development of safer and more effective drugs.
合成法
N-(5-iodopyridin-2-yl)-2-methylpropanamide can be synthesized using a variety of methods, including the reaction of 5-iodo-2-pyridinecarboxylic acid with 2-methylpropanoyl chloride in the presence of a base. Another method involves the reaction of 5-iodo-2-pyridinecarboxylic acid with 2-methylpropanoyl hydrazide in the presence of a coupling agent such as EDCI.
科学的研究の応用
N-(5-iodopyridin-2-yl)-2-methylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, neurobiology, and molecular biology. In medicinal chemistry, N-(5-iodopyridin-2-yl)-2-methylpropanamide has been shown to have potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and schizophrenia. In neurobiology, N-(5-iodopyridin-2-yl)-2-methylpropanamide has been studied for its effects on ion channels, particularly the GABA-A receptor. In molecular biology, N-(5-iodopyridin-2-yl)-2-methylpropanamide has been used as a tool to study the structure and function of ion channels.
特性
製品名 |
N-(5-iodopyridin-2-yl)-2-methylpropanamide |
|---|---|
分子式 |
C9H11IN2O |
分子量 |
290.1 g/mol |
IUPAC名 |
N-(5-iodopyridin-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H11IN2O/c1-6(2)9(13)12-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,11,12,13) |
InChIキー |
ACBNBVKPYRGCGN-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NC=C(C=C1)I |
正規SMILES |
CC(C)C(=O)NC1=NC=C(C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)

![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)


![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)


